

Application Note: GC-MS Fragmentation Analysis of Filbertone for Flavor Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B146534

[Get Quote](#)

Introduction

Filbertone, chemically known as (2E)-5-methylhept-2-en-4-one, is the principal flavor compound responsible for the characteristic aroma of hazelnuts (*Corylus avellana*)[1][2]. Its presence and concentration are critical quality indicators in food products, and it is also used in the fragrance industry[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like filbertone in complex matrices such as food and beverages[3][4]. This application note provides a detailed analysis of the electron ionization (EI) fragmentation pattern of filbertone and a standard protocol for its analysis.

Chemical Structure and Properties

- Chemical Formula: C₈H₁₄O[1][5]
- Molecular Weight: 126.1962 g/mol [5][6]
- IUPAC Name: (2E)-5-methylhept-2-en-4-one[1]
- Appearance: Clear, colorless to light yellow liquid
- Odor: Characteristic hazelnut, sweet, and nutty aroma[2]

GC-MS Fragmentation Pattern of Filbertone

The mass spectrum of filbertone obtained by GC-MS with electron ionization (EI) shows a distinct fragmentation pattern that is crucial for its identification. The fragmentation is driven by the structure of the molecule, particularly the presence of the carbonyl group and the alkyl chain.

Key Fragmentation Pathways

The fragmentation of the filbertone molecular ion (m/z 126) is primarily governed by two main processes: alpha-cleavage and the McLafferty rearrangement, which are characteristic of ketones.

- **Alpha-Cleavage:** This involves the cleavage of the bond adjacent to the carbonyl group. For filbertone, this can result in the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) or a methylpropyl radical ($\bullet\text{C}_4\text{H}_9$), leading to the formation of acylium ions.
- **McLafferty Rearrangement:** This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ -hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β -bond. This results in the formation of a neutral alkene molecule and a resonance-stabilized enol radical cation[7][8][9][10].

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectrum of filbertone, their relative abundance, and the proposed fragmentation mechanism.

m/z	Relative Abundance (%)	Proposed Fragment	Fragmentation Pathway
41	100	$[\text{C}_3\text{H}_5]^+$	Allylic cation, likely from further fragmentation
57	85	$[\text{C}_4\text{H}_9]^+$ or $[\text{C}_3\text{H}_5\text{O}]^+$	α -cleavage (loss of $\text{C}_4\text{H}_5\text{O}^\bullet$) or McLafferty rearrangement product
69	70	$[\text{C}_4\text{H}_5\text{O}]^+$	α -cleavage (loss of $\text{C}_4\text{H}_9^\bullet$)
83	25	$[\text{C}_5\text{H}_7\text{O}]^+$	McLafferty rearrangement + loss of a methyl group
98	30	$[\text{C}_6\text{H}_{10}\text{O}]^+$	McLafferty rearrangement product
111	10	$[\text{M}-\text{CH}_3]^+$	Loss of a methyl radical
126	15	$[\text{C}_8\text{H}_{14}\text{O}]^+$	Molecular Ion ($\text{M}^+\bullet$)

Data is interpreted from the publicly available NIST mass spectrum of 5-Methyl-(E)-2-hepten-4-one.[\[5\]](#)[\[6\]](#)

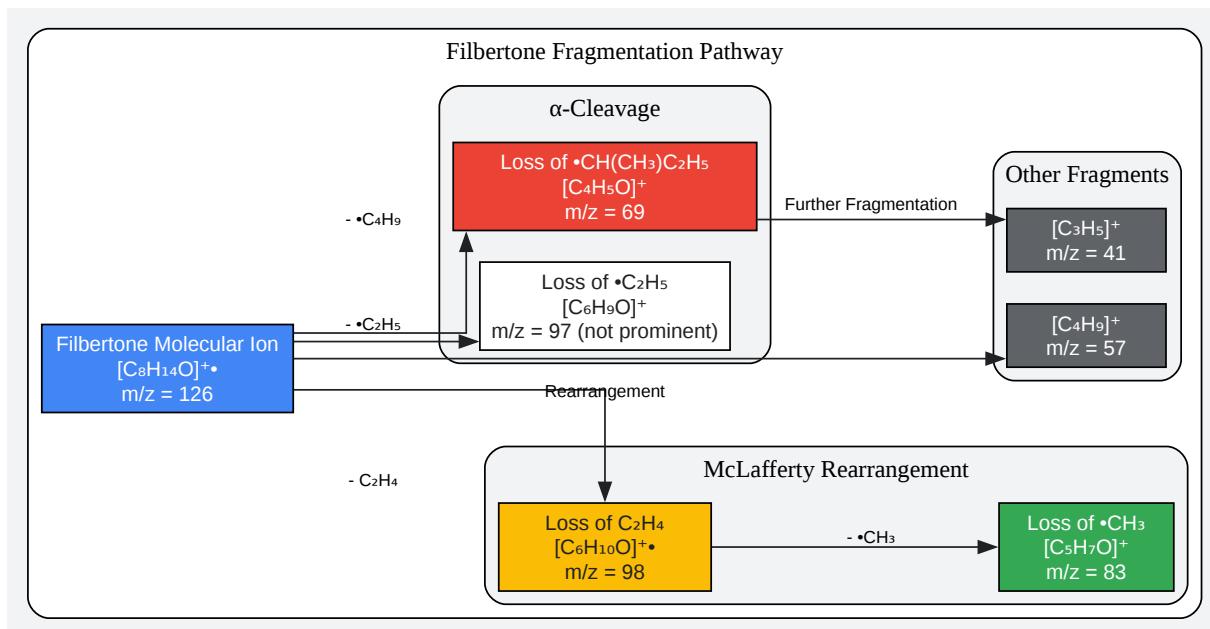
Experimental Protocol: GC-MS Analysis of Filbertone

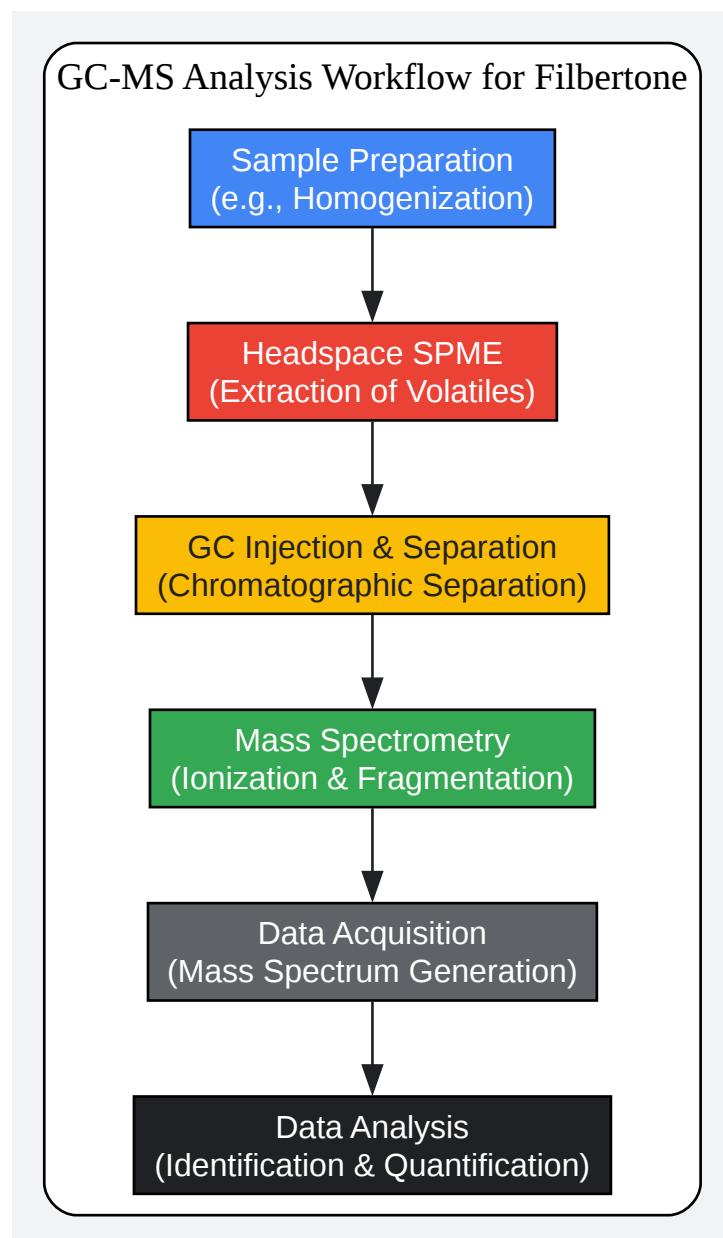
This protocol outlines a standard method for the analysis of filbertone in a sample matrix, such as hazelnut oil or a food product extract, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

1. Sample Preparation (HS-SPME)

- Objective: To extract volatile and semi-volatile compounds from the sample matrix for introduction into the GC-MS system.
- Materials:
 - Sample containing filbertone (e.g., ground roasted hazelnuts, hazelnut oil)
 - 20 mL headspace vials with PTFE/silicone septa
 - SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
 - Heater-stirrer or water bath
- Procedure:
 - Weigh 2-5 grams of the homogenized sample into a 20 mL headspace vial.
 - If desired, add an appropriate internal standard.
 - Seal the vial tightly with the cap and septum.
 - Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature. The analytes will adsorb onto the fiber coating.
 - After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

2. GC-MS Analysis


- Objective: To separate the extracted volatile compounds and obtain their mass spectra for identification and quantification.


- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- GC Conditions:
 - Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
 - Injector Temperature: 250°C
 - Desorption Time: 5 minutes
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/min.
 - Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mass Scan Range: m/z 35-350
 - Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak if liquid injection is used).

3. Data Analysis

- Identification: The identification of filbertone is achieved by comparing the retention time and the acquired mass spectrum with that of a pure standard and with reference spectra from a mass spectral library (e.g., NIST, Wiley).
- Quantification: Quantification can be performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion (quantitation ion) of filbertone is plotted against the concentration.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Filbertone - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Filbertone (FDB015353) - FooDB [foodb.ca]
- 3. [analyticalscience.wiley.com](#) [analyticalscience.wiley.com]
- 4. Analysis of roasted peanuts based on GC-MS combined with GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-(E)-2-hepten-4-one [webbook.nist.gov]
- 6. 5-Methyl-(E)-2-hepten-4-one [webbook.nist.gov]
- 7. [faculty.uobasrah.edu.iq](#) [faculty.uobasrah.edu.iq]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. [chem.libretexts.org](#) [chem.libretexts.org]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Application Note: GC-MS Fragmentation Analysis of Filbertone for Flavor Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146534#gc-ms-fragmentation-pattern-analysis-of-filbertone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com